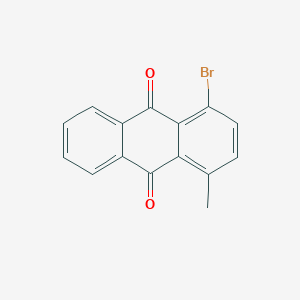

1-Bromo-4-methylanthracene-9,10-dione

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

74204-04-9 |

|---|---|

Molekularformel |

C15H9BrO2 |

Molekulargewicht |

301.13 g/mol |

IUPAC-Name |

1-bromo-4-methylanthracene-9,10-dione |

InChI |

InChI=1S/C15H9BrO2/c1-8-6-7-11(16)13-12(8)14(17)9-4-2-3-5-10(9)15(13)18/h2-7H,1H3 |

InChI-Schlüssel |

GQACCLAXQPGBPR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3C2=O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 Bromo 4 Methylanthracene 9,10 Dione and Its Direct Structural Analogues

Strategies for Regioselective Introduction of Bromine Substituents onto the Anthracene-9,10-dione Nucleus

The introduction of a bromine atom at a specific position on the anthracene-9,10-dione scaffold is a critical step in the synthesis of many targeted derivatives. The electron-withdrawing nature of the carbonyl groups in the anthraquinone (B42736) core deactivates the aromatic rings towards electrophilic substitution, making direct halogenation challenging. liberty.edu However, various strategies have been developed to overcome this and achieve regioselective bromination.

Direct Halogenation Reactions on Anthracene-9,10-dione Precursors

Direct electrophilic halogenation with molecular bromine is a common approach for introducing bromine onto the anthracene-9,10-dione nucleus. colab.ws The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of any pre-existing substituents on the anthraquinone ring. In the presence of strong electron-donating groups, such as hydroxyl (-OH) or amino (-NH2) groups, bromination occurs preferentially on the activated ring. colab.ws

For instance, the bromination of 1-methylaminoanthraquinone in pyridine with bromine leads to the formation of 1-methylamino-4-bromoanthraquinone. orgsyn.org This regioselectivity is directed by the activating methylamino group at the 1-position.

Table 1: Direct Bromination of Substituted Anthracene-9,10-diones

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Methylaminoanthraquinone | Bromine, Pyridine, Steam bath, 6 hours | 1-Methylamino-4-bromoanthraquinone | 70-74% | orgsyn.org |

It is important to note that the direct bromination of unsubstituted anthracene-9,10-dione can lead to a mixture of products, and achieving high regioselectivity can be difficult without the influence of directing groups. liberty.edu

Bromination of Pre-functionalized Dihydroanthracene-9,10-dione Intermediates

To circumvent the deactivating effect of the quinone system and gain better control over regioselectivity, a strategy involving the reduction of the anthracene-9,10-dione to its leuco form (dihydroanthracene-9,10-dione) can be employed. colab.ws The resulting dihydroanthracene intermediate has a more activated aromatic system, facilitating electrophilic substitution. Following the bromination step, the dihydroanthracene is re-oxidized to the anthraquinone.

A selective and efficient four-step process starting from 9,10-dibromoanthracene has been developed to prepare 2,9,10-tribromoanthracene-1,4-dione. researchgate.netbeilstein-journals.org This method involves the formation of a dihydroanthracene-1,4-diol intermediate, which is then oxidized. researchgate.netbeilstein-journals.org This multi-step approach allows for the introduction of bromine at positions that are not easily accessible through direct bromination of the parent anthraquinone.

Oxidative Bromination Techniques

Oxidative bromination presents an alternative, often milder, method for the bromination of deactivated aromatic systems like anthracene-9,10-dione. These methods generate a more reactive bromine species in situ. For example, a combination of hydrogen peroxide and hydrobromic acid (H₂O₂-HBr) in a methanolic medium has been used for the efficient oxidative bromination of aminoanthracene-9,10-diones. researchgate.net This protocol offers excellent bromine atom economy and high yields of the desired bromo-substituted products. researchgate.net

Another approach involves the use of photocatalysts. Anthraquinone derivatives themselves can act as photocatalysts in the bromination of arenes and heteroarenes using sodium bromide as the bromine source under acidic conditions and light irradiation. researchgate.net

Table 2: Oxidative Bromination of Anthracene-9,10-dione Derivatives

| Substrate | Bromine Source/Oxidant | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aminoanthracene-9,10-diones | HBr/H₂O₂ | Methanol | Bromo-aminoanthracene-9,10-diones | 82-93% | researchgate.net |

Strategies for Regioselective Introduction of Methyl Groups onto the Anthracene-9,10-dione Scaffold

The introduction of methyl groups onto the anthracene-9,10-dione framework can be achieved through various carbon-carbon bond-forming reactions. The choice of strategy often depends on the availability of suitable starting materials, particularly halogenated anthraquinones.

Carbon-Carbon Bond Formation via Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling with Brominated Anthraquinones)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.org In the context of anthraquinone synthesis, a brominated anthraquinone can serve as the electrophilic partner, reacting with a methylboronic acid or a related organoboron reagent to introduce a methyl group.

The general mechanism involves an oxidative addition of the bromoanthraquinone to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the methylated anthraquinone and regenerate the catalyst. libretexts.orgyonedalabs.com The reaction is typically carried out in the presence of a base. libretexts.orgorganic-chemistry.org This methodology has been successfully applied in the total synthesis of natural products containing a methyl-substituted anthraquinone core, such as barleriaquinone-I, where a methyl group was introduced via the Suzuki-Miyaura coupling of 7-bromo-1-hydroxyanthraquinone with methylboronic acid. colab.ws

Table 3: Suzuki-Miyaura Coupling for Methylation of Brominated Anthraquinones

| Brominated Anthraquinone | Organoboron Reagent | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| 7-Bromo-1-hydroxyanthraquinone | Methylboronic acid | Pd catalyst, Base | 1-Hydroxy-7-methylanthracene-9,10-dione (Barleriaquinone-I) | colab.ws |

Grignard Reagent-Mediated Functionalization and Subsequent Oxidative Aromatization Pathways

An alternative strategy for introducing alkyl groups involves the reaction of Grignard reagents with the carbonyl groups of the anthraquinone. This nucleophilic addition leads to the formation of a dihydroanthracene diol intermediate. Subsequent oxidative aromatization of this intermediate can then yield the alkyl-substituted anthracene (B1667546), which can be further oxidized to the corresponding anthraquinone if desired.

While this method is a plausible route for methylation, controlling the regioselectivity of the initial Grignard addition can be challenging, and mixtures of products may be obtained. The final oxidative aromatization step is crucial for restoring the aromatic system. Various oxidizing agents can be employed for this purpose, including molecular oxygen catalyzed by transition metal complexes. researchgate.net

Convergent and Divergent Synthetic Routes to Access the 1-Bromo-4-methylanthracene-9,10-dione Framework

The synthesis of polysubstituted anthraquinones like this compound can be approached through both convergent and divergent strategies. A divergent approach would involve the creation of a common anthraquinone intermediate which is then subjected to a variety of functionalization reactions to produce a library of related compounds. Conversely, a convergent synthesis would involve the preparation of two or more complex fragments that are then combined in the final stages to form the target molecule.

A direct approach to the synthesis of this compound would involve the sequential functionalization of the anthraquinone core. However, the strong deactivating effect of the carbonyl groups makes direct electrophilic bromination of the anthraquinone nucleus notoriously difficult liberty.edu. To overcome this, strategies often involve the use of pre-functionalized precursors or harsh reaction conditions.

Once a brominated anthraquinone is obtained, the introduction of a methyl group can be achieved through modern cross-coupling techniques. For instance, the Suzuki-Miyaura reaction provides a powerful method for the formation of carbon-carbon bonds. This could involve the cross-coupling of a bromoanthraquinone derivative with methylboronic acid in the presence of a palladium catalyst to introduce the methyl group at the desired position colab.ws. The order of these steps—bromination followed by methylation or vice versa—would need to be carefully considered to manage the directing effects of the substituents and achieve the desired 1,4-substitution pattern.

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition for the construction of the six-membered rings inherent to the anthraquinone framework royalsocietypublishing.orgnih.gov. This strategy offers a high degree of control over the substitution pattern of the final product by allowing for the use of appropriately substituted dienes and dienophiles.

A common approach involves the reaction of a substituted 1,4-naphthoquinone (the dienophile) with a suitable diene royalsocietypublishing.org. For the synthesis of a 1-bromo-4-methyl substituted anthraquinone, one could envisage a reaction between a brominated naphthoquinone and a methyl-substituted diene, or vice versa. The initial cycloadduct, a hydroanthraquinone, can then be aromatized to the fully conjugated anthraquinone system through an oxidation step. This method is highly versatile, tolerates a broad range of substrates, and often proceeds under mild conditions to give good yields of highly functionalized anthraquinone derivatives royalsocietypublishing.org. The regioselectivity of the Diels-Alder reaction is a key consideration and is influenced by both steric and electronic factors of the substituents on the diene and dienophile royalsocietypublishing.org.

Table 2: Illustrative Diels-Alder Approach to Substituted Anthraquinones

| Dienophile | Diene | Key Reaction Step | Product Type | Reference |

|---|---|---|---|---|

| 2-Substituted 1,4-naphthoquinones | Various dienes | [4+2] Cycloaddition | Highly functionalized hydroanthraquinones | royalsocietypublishing.org |

Another viable strategy for the synthesis of this compound involves the modification of a pre-existing, and often more readily available, anthraquinone derivative. This approach is particularly useful for introducing functional groups that might not be compatible with the conditions of de novo synthesis of the anthraquinone core.

A variety of transformations can be applied to the anthraquinone scaffold. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, are particularly effective for introducing alkyl or aryl groups colab.ws. For example, a di-bromoanthraquinone could be selectively mono-methylated using the appropriate reaction conditions. Other modifications can include nucleophilic aromatic substitution, where a suitable leaving group on the anthraquinone ring is displaced by a nucleophile. Furthermore, rearrangements such as the Claisen rearrangement have been applied to the C-functionalization of anthraquinones, demonstrating the versatility of post-synthetic modification strategies colab.ws. Annulation reactions, where a new ring is fused to the anthraquinone core, can also be used to create more complex, polycyclic structures nih.gov.

Advanced Purification and Isolation Techniques for Substituted Anthraquinones (e.g., Preparative HPLC)

The purification of substituted anthraquinones from complex reaction mixtures or natural product extracts is a critical step in obtaining pure compounds for further study. Due to the often similar polarities of anthraquinone derivatives, chromatographic techniques are indispensable for their separation researchgate.net.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of significant quantities of target compounds from a sample teledynelabs.com. This method offers high resolution and is scalable, making it suitable for both research and production purposes teledynelabs.comsielc.com. In the context of substituted anthraquinones, reversed-phase preparative HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol sielc.comresearchgate.net. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

In addition to preparative HPLC, other advanced chromatographic techniques are also utilized. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby minimizing irreversible adsorption of the sample nih.govmdpi.com. HSCCC has been successfully applied to the preparative separation and purification of various anthraquinones from natural sources, often yielding compounds with high purity (over 98%) as determined by analytical HPLC researchgate.netnih.govnih.gov. The choice of the two-phase solvent system is crucial for a successful separation in HSCCC nih.govmdpi.com. These advanced purification techniques are essential for obtaining the highly pure this compound required for unequivocal structural characterization and further applications.

Table 3: Comparison of Purification Techniques for Anthraquinones

| Technique | Principle | Advantages | Common Application | Reference(s) |

|---|---|---|---|---|

| Preparative HPLC | Differential partitioning between a solid stationary phase and a liquid mobile phase | High resolution, scalability, widely applicable | Isolation of pure compounds from synthetic reaction mixtures or partially purified extracts | teledynelabs.comsielc.comresearchgate.net |

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 4 Methylanthracene 9,10 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity of atoms and their spatial relationships can be established.

High-Resolution ¹H NMR Analysis of Proton Environments and Coupling Constants

A high-resolution ¹H NMR spectrum of 1-Bromo-4-methylanthracene-9,10-dione would be expected to reveal distinct signals for each unique proton in the molecule. The aromatic region would likely display a complex pattern of multiplets corresponding to the protons on the anthracene (B1667546) core. The protons on the unsubstituted benzene (B151609) ring (H-5, H-6, H-7, and H-8) would exhibit characteristic coupling patterns. The protons on the substituted ring (H-2 and H-3) would also show specific multiplicities based on their coupling with each other. The methyl group at the 4-position would appear as a singlet in the upfield region of the spectrum.

Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | Expected downfield | d | Expected ortho coupling |

| H-3 | Expected upfield relative to H-2 | d | Expected ortho coupling |

| H-5, H-8 | Expected multiplet | m | - |

| H-6, H-7 | Expected multiplet | m | - |

Note: This table is hypothetical and intended for illustrative purposes only, as experimental data is not available.

¹³C NMR Analysis for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The two carbonyl carbons (C-9 and C-10) would be expected to resonate at the lowest field. The aromatic carbons would appear in a specific range, with the carbon attached to the bromine atom (C-1) showing a characteristic chemical shift. The carbon of the methyl group would be found at the highest field.

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | Expected downfield shift due to Br |

| C-2 | Aromatic region |

| C-3 | Aromatic region |

| C-4 | Aromatic region, attached to CH₃ |

| C-4a, C-5a, C-8a, C-9a, C-10a | Quaternary aromatic carbons |

| C-5, C-8 | Aromatic region |

| C-6, C-7 | Aromatic region |

| C-9, C-10 | Expected lowest field (carbonyls) |

Note: This table is hypothetical and intended for illustrative purposes only, as experimental data is not available.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity of adjacent protons in the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be useful in confirming stereochemical details, although for a largely planar molecule like this, its primary utility would be in confirming assignments.

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the precise mass of the molecular ion of this compound. This accurate mass measurement allows for the unambiguous determination of the molecular formula. The presence of a bromine atom would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Expected HRMS Data for this compound

| Molecular Formula | Calculated Mass | Observed Mass |

|---|---|---|

| C₁₅H₉⁷⁹BrO₂ | Calculable | To be determined |

Note: This table is for illustrative purposes; experimental data is required for completion.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid chromatography-mass spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. An LC-MS analysis of a sample of this compound would be used to assess its purity. The chromatogram would indicate the presence of any impurities, and the mass spectrum of the main peak would confirm the identity of the target compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Characterization

UV-Vis spectroscopy is a critical technique for investigating the electronic transitions within a molecule. For an anthraquinone (B42736) derivative like this compound, the spectrum would be expected to show characteristic absorption bands arising from π → π* and n → π* transitions associated with its aromatic system and carbonyl groups.

Analysis of Electronic Absorption Bands and Chromophoric Properties

The core chromophore of this molecule is the anthracene-9,10-dione structure. The introduction of a bromine atom (an auxochrome with electron-withdrawing inductive effects and electron-donating resonance effects) and a methyl group (an electron-donating auxochrome) at positions 1 and 4, respectively, would be expected to cause shifts in the absorption maxima (λmax) compared to the parent anthraquinone molecule. Specifically, these substitutions would likely induce a bathochromic (red) shift and potentially a hyperchromic (increased intensity) effect on the principal absorption bands. However, without experimental data, a precise analysis of its absorption bands and molar absorptivity coefficients is not possible.

Solvent-Dependent Spectroscopic Behavior and Solvatochromism Investigations

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This behavior is dependent on the differential solvation of the ground and excited states of the molecule. By measuring the UV-Vis spectrum of this compound in a range of solvents with varying polarities, one could determine if the compound exhibits positive (red shift with increasing polarity) or negative (blue shift with increasing polarity) solvatochromism. This analysis provides insights into the change in the dipole moment of the molecule upon electronic excitation. No such studies have been found in the literature for this specific compound.

Photochromic Investigations and Light-Induced Spectral Response

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. While some complex anthracene derivatives are known to be photochromic, there is no published evidence to suggest that this compound exhibits this property or that any light-induced spectral response studies have been performed.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing the vibrational modes of a molecule. A theoretical analysis would predict key vibrational frequencies for this compound.

| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm-1) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl (CH3) | Asymmetric & Symmetric Stretching | 2975 - 2950 & 2885 - 2865 |

| Ketone (C=O) | Stretching | 1690 - 1650 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-Br | Stretching | 680 - 515 |

This table represents generalized expected values. Actual experimental values for this compound are not available in the reviewed literature.

The characteristic strong absorption band for the conjugated ketone C=O stretching would be a prominent feature in the IR spectrum. The C-Br stretching frequency would be observed in the fingerprint region. Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic rings. However, no experimental IR or Raman spectra for this compound have been publicly documented.

X-ray Diffraction Studies for Definitive Solid-State Molecular Geometry and Crystal Lattice Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and crystal packing.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

An X-ray crystallographic analysis of this compound would yield a detailed structural model. From this model, one could create tables of all atomic coordinates and geometric parameters. This would reveal the planarity of the anthraquinone system, the precise C-Br, C-C, C=O, and C-H bond lengths, and the bond angles throughout the molecule. Dihedral angles would describe the orientation of the substituents relative to the aromatic rings. In the absence of a published crystal structure, no such data can be provided.

Analysis of Intermolecular Interactions within Crystal Packing

The supramolecular architecture of this compound in the solid state is dictated by a concert of non-covalent interactions. These interactions, though individually weak, collectively determine the crystal packing and influence the material's physicochemical properties. The planar nature of the anthraquinone core, coupled with the presence of a halogen atom and a methyl group, gives rise to a variety of intermolecular contacts, including halogen bonds, hydrogen bonds, and π-π stacking interactions. A detailed analysis of these interactions provides insight into the molecular recognition and self-assembly processes governing the crystal structure.

Akin to other halogenated anthraquinone derivatives, the crystal packing of this compound is expected to feature significant contributions from several key intermolecular forces. Analysis of structurally related compounds, such as 2-bromo-1,4-dihydroxy-9,10-anthraquinone, reveals the prevalence of specific interaction motifs that are likely to be conserved. researchgate.netnih.gov

A prominent feature in the crystal lattice of brominated anthraquinones is the presence of halogen bonding. The bromine atom, with its electropositive σ-hole, can interact favorably with nucleophilic regions of adjacent molecules, such as the carbonyl oxygen atoms. These Br···O interactions, with distances typically shorter than the sum of their van der Waals radii, act as directional organizing forces within the crystal. researchgate.netnih.gov For instance, in 2-bromo-1,4-dihydroxy-9,10-anthraquinone, a Br···O contact of 3.240 (5) Å has been observed, which is indicative of a significant halogen bond. researchgate.netnih.gov

The extended π-system of the anthraquinone core facilitates π-π stacking interactions, which are a common feature in the crystal packing of planar aromatic molecules. researchgate.net In the solid state, molecules of this compound are likely to arrange in a parallel or offset-parallel fashion, allowing for attractive van der Waals forces between the aromatic rings. The centroid-centroid distances in such stacked arrangements are typically in the range of 3.5 to 3.8 Å, indicating significant overlap of the π-orbitals. researchgate.netnih.gov These stacking interactions often lead to the formation of columnar or layered structures within the crystal.

The interplay of these various intermolecular forces—halogen bonds, C-H···O hydrogen bonds, and π-π stacking—results in a complex and well-defined three-dimensional crystal structure. The specific geometry and energy of these interactions are crucial in determining the final crystal packing arrangement.

To illustrate the nature of these interactions, the following table provides typical geometric parameters observed in a closely related brominated anthraquinone derivative, which can be considered representative for this compound.

| Interaction Type | Donor-Acceptor | Distance (Å) | Reference |

| Halogen Bond | C-Br···O=C | ~3.240 | researchgate.netnih.gov |

| π-π Stacking | Centroid-Centroid | ~3.562 | researchgate.netnih.gov |

| Hydrogen Bond | C-H···O=C | ~2.46 - 2.69 | nih.gov |

These interactions collectively stabilize the crystal lattice, leading to a highly ordered supramolecular assembly. The precise balance and orientation of these non-covalent bonds are fundamental to understanding the solid-state behavior of this compound.

Reactivity and Chemical Transformations of 1 Bromo 4 Methylanthracene 9,10 Dione

Reactivity at the Bromine Functional Group

The carbon-bromine bond on the anthraquinone (B42736) scaffold is a key site for functionalization, enabling the introduction of diverse substituents through substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAr) provides a direct pathway for replacing the bromine atom with various nucleophiles. The electron-withdrawing nature of the anthraquinone core activates the aryl halide, making it susceptible to nucleophilic attack. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile adds to the carbon bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the bromide ion is eliminated to restore aromaticity. chemistrysteps.comyoutube.commasterorganicchemistry.com

A classic and highly effective method for this transformation is the Ullmann condensation or Ullmann coupling. nih.gov This copper-catalyzed reaction is particularly useful for forming carbon-nitrogen and carbon-oxygen bonds. nih.gov For instance, the amination of 1-Bromo-4-methylanthracene-9,10-dione can be achieved by heating it with an amine in the presence of a copper catalyst and a base. This process is fundamental in the synthesis of many anthraquinone dyes, where the amino group acts as a powerful auxochrome, significantly influencing the color of the compound. The synthesis of 1-Bromo-4-(methylamino)anthracene-9,10-dione is a direct example of this type of reaction. sigmaaldrich.comcymitquimica.com

The general conditions for Ullmann-type reactions have been refined over the years to become milder, though classic preparations often required high temperatures. nih.gov Modern protocols may use various copper sources (Cu, CuI, CuCl) and ligands to facilitate the coupling under more moderate conditions. nih.govorganic-chemistry.org

Table 1: Overview of Ullmann Coupling for Amination

| Feature | Description |

| Reaction Type | Nucleophilic Aromatic Substitution |

| Substrate | This compound |

| Reagent | Amine (e.g., methylamine) |

| Catalyst | Copper(I) salt (e.g., CuI) or Copper metal |

| Conditions | Elevated temperature, presence of a base |

| Product | 4-methyl-1-aminoanthracene-9,10-dione derivative |

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds, and the bromine atom of this compound serves as an excellent handle for these transformations. nih.gov These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. nih.govnih.gov The reaction of this compound with an arylboronic acid would yield a 1-aryl-4-methylanthracene-9,10-dione derivative. mdpi.comresearchgate.net

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov This allows for the introduction of vinyl groups onto the anthraquinone core, producing compounds like 1-alkenyl-4-methylanthracene-9,10-dione. The reaction typically proceeds with high stereoselectivity for the trans isomer. organic-chemistry.org

Sonogashira Coupling : To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org This method is highly efficient for creating arylalkynes, which are valuable intermediates for more complex structures. While aryl iodides are more reactive, aryl bromides readily participate, sometimes requiring slightly elevated temperatures. wikipedia.orgncsu.edu

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl bromide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is the high functional group tolerance of organozinc reagents. wikipedia.orgnih.gov This reaction provides a versatile method for forming C(sp²)–C(sp³), C(sp²)–C(sp²), and C(sp²)–C(sp) bonds. wikipedia.orgorganic-chemistry.org

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Bond Formed (at C1) |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd(0) complex + Base | C-C (Aryl, Alkenyl, Alkyl) |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd(0) complex + Base | C-C (Alkenyl) |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) complex + Cu(I) + Base | C-C (Alkynyl) |

| Negishi | Organozinc (e.g., R-ZnX) | Pd(0) or Ni(0) complex | C-C (Alkyl, Alkenyl, Aryl) |

Electrophilic Aromatic Substitution on the Anthracene-9,10-dione Core, Influenced by Substituent Directing Effects

Electrophilic aromatic substitution (EAS) on the this compound core is challenging due to the inherent electron-deficient nature of the anthraquinone system. The two carbonyl groups strongly deactivate the aromatic rings towards attack by electrophiles. unizin.org However, under forcing conditions, substitution can occur, and the position of the incoming electrophile is governed by the directing effects of the existing bromo and methyl substituents. unizin.orglumenlearning.comlibretexts.org

Directing Effects :

Methyl Group (-CH₃) : This is an activating, ortho, para-directing group due to hyperconjugation and weak inductive effects. masterorganicchemistry.com

Bromo Group (-Br) : This is a deactivating, ortho, para-directing group. It deactivates the ring through its electron-withdrawing inductive effect but directs ortho and para due to resonance stabilization of the intermediate carbocation by its lone pairs. unizin.orglibretexts.org

Quinone Carbonyls (-C=O) : These are powerful deactivating, meta-directing groups. libretexts.org

Regioselectivity : The substitution occurs on the ring bearing the methyl and bromo groups (the A-ring). The methyl group activates this ring relative to the unsubstituted C-ring, while the bromo group deactivates it. The net effect is that the A-ring is still the more reactive of the two substituted rings for electrophilic attack. Both -CH₃ at C4 and -Br at C1 are ortho, para-directors.

The para position to the bromo group is occupied by the methyl group.

The ortho position to the bromo group is C2.

The ortho position to the methyl group is C3.

The para position to the methyl group is occupied by the bromo group.

Therefore, an incoming electrophile will be directed primarily to the C2 and C3 positions. The precise distribution of the resulting isomers would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. For example, in a nitration reaction, a mixture of 1-bromo-4-methyl-2-nitroanthracene-9,10-dione and 1-bromo-4-methyl-3-nitroanthracene-9,10-dione would be expected.

Radical Reactions and Their Utility in Advanced Functionalization Strategies

While direct studies on radical reactions of this compound are not extensively documented, the inherent reactivity of the anthraquinone scaffold and its substituents suggests several plausible pathways for advanced functionalization through radical mechanisms. These strategies often rely on photochemical activation or electron transfer processes to generate reactive radical intermediates.

One potential avenue for functionalization is through photochemically induced reactions. For instance, analogous to the behavior of other substituted aromatic compounds, the bromo and methyl substituents on the anthraquinone ring could be targeted. Irradiation of similar aromatic systems in the presence of radical initiators or specific reagents can lead to homolytic cleavage of the carbon-bromine bond or hydrogen abstraction from the methyl group, generating aryl and benzyl (B1604629) radicals, respectively. These highly reactive intermediates can then be trapped by various radical acceptors to introduce new functional groups.

Furthermore, electron transfer reactions represent a powerful tool for the functionalization of quinone systems. Anthraquinones can accept electrons to form radical anions, which can then undergo further reactions. A relevant example is the radical nucleophilic substitution (SRN1) mechanism, which has been successfully applied to other functionalized anthraquinones. nih.gov This multi-step process involves the formation of a radical anion, subsequent fragmentation, and reaction with a nucleophile. While not specifically demonstrated for this compound, this mechanism offers a theoretical framework for introducing a wide range of substituents.

The photochemistry of substituted anthracenes, such as 9-methyl-10-nitroanthracene, provides further insight into potential radical transformations. Upon irradiation, these molecules can undergo rearrangements involving radical intermediates, leading to the formation of new C-N or C-O bonds. nih.govresearchgate.net By analogy, photochemical excitation of this compound could potentially open pathways for intramolecular cyclizations or intermolecular additions, depending on the reaction conditions and the presence of other reagents.

The following table summarizes potential radical functionalization strategies applicable to this compound based on related systems.

| Radical Generation Method | Potential Intermediate | Subsequent Reaction | Potential Product |

| Photochemical C-Br bond cleavage | Aryl radical | Trapping with a radical scavenger | Functionalized at the 1-position |

| Hydrogen abstraction from methyl group | Benzyl radical | Dimerization or reaction with an alkene | Functionalized at the 4-methyl group |

| Electron transfer (e.g., SRN1) | Radical anion | Nucleophilic substitution | Substituted at the 1-position |

| Photochemical excitation | Excited triplet state | Intermolecular [2+2] cycloaddition | Dimeric or adduct structures |

Chemical Transformations Involving the Anthracene-9,10-dione Quinone Moieties

The quinone moiety of this compound is a key center of reactivity, primarily governed by its redox properties. The two carbonyl groups are electrophilic and can undergo a variety of chemical transformations, most notably reduction and nucleophilic addition reactions.

The most characteristic reaction of the anthracene-9,10-dione core is its reversible two-electron, two-proton reduction to the corresponding hydroquinone, 9,10-dihydroxyanthracene. This transformation is central to the application of anthraquinone derivatives as redox catalysts and in electrochemical devices. acs.orgwikipedia.org The reduction potential can be tuned by the nature and position of substituents on the aromatic rings. For this compound, the electron-withdrawing bromine atom and the electron-donating methyl group will have a combined electronic effect on the redox potential of the quinone system.

This redox switching capability has been explored in the context of molecular electronics, where anthraquinone-based molecules can be reversibly switched between a low-conductance "off" state (quinone) and a high-conductance "on" state (hydroquinone dianion). acs.org This principle is based on the change in electronic conjugation upon reduction.

The carbonyl groups of the quinone can also be subject to nucleophilic attack. While the aromatic character of the central ring makes these carbonyls less reactive than those in aliphatic ketones, reactions with powerful nucleophiles such as organometallic reagents (e.g., Grignard or organolithium reagents) can lead to the formation of tertiary alcohols at the 9- and 10-positions. Subsequent dehydration can lead to the formation of substituted anthracenes.

Furthermore, the quinone moiety can participate in cycloaddition reactions. For example, the Diels-Alder reaction can occur across the central ring, although this is more common for the parent anthracene (B1667546) and is less favored in the quinone form due to the electron-withdrawing nature of the carbonyl groups.

The table below outlines key chemical transformations involving the quinone moiety of this compound.

| Reaction Type | Reagents | Product Type | Key Features |

| Reduction | NaBH4, Na2S2O4, H2/catalyst | Hydroquinone | Reversible redox process, change in color and electronic properties. |

| Nucleophilic Addition | Grignard reagents (RMgX), Organolithium reagents (RLi) | Tertiary diols | Addition to one or both carbonyl groups. |

| Reductive Alkylation | Reducing agent and alkylating agent | 9,10-Dialkoxy or 9,10-dialkyl derivatives | Sequential reduction and alkylation. |

| Cycloaddition | Dienes (under forcing conditions) | Adducts | Less common for the quinone form. |

Theoretical and Computational Chemistry Studies of 1 Bromo 4 Methylanthracene 9,10 Dione

Quantum Chemical Calculations of Electronic Structure and Energetic Properties

Detailed quantum chemical calculations specifically for 1-Bromo-4-methylanthracene-9,10-dione are not available in published literature.

Density Functional Theory (DFT) for Ground State Molecular Geometry and Electronic Distributions (e.g., HOMO/LUMO Energy Levels, Band Gap)

No specific studies reporting DFT calculations for the ground state geometry or electronic distributions of this compound have been found.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Parameter Prediction

There are no available TD-DFT studies that focus on the excited state properties or predict spectroscopic parameters for this compound.

Conformational Analysis and Potential Energy Surface Mapping

A conformational analysis and potential energy surface map for this compound have not been reported in the scientific literature.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational models elucidating reaction mechanisms and identifying transition states involving this compound are not available.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

There are no published studies that provide predicted spectroscopic parameters for this compound based on computational methods.

Analysis of Charge Distribution, Electrostatic Potentials, and Molecular Reactivity Descriptors

A specific analysis of the charge distribution, electrostatic potential, or molecular reactivity descriptors for this compound has not been documented in the literature.

Further experimental and computational research is necessary to provide the specific data required for a comprehensive theoretical profile of this compound.

Advanced Research Applications and Methodological Investigations Involving 1 Bromo 4 Methylanthracene 9,10 Dione

Applications in Organic Electronic and Photonic Materials Research

There is no specific research documented on the application of 1-Bromo-4-methylanthracene-9,10-dione in the field of organic electronics and photonics.

Contribution to Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells (OPVs)

No studies have been identified that investigate or report the contribution of this compound to the development or performance of Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaic Cells (OPVs).

Investigation of Electronic Properties and Charge Transport Characteristics for Material Design

Detailed investigations into the electronic properties, such as HOMO/LUMO energy levels, and the charge transport characteristics (e.g., electron and hole mobility) of this compound have not been reported in the available scientific literature. Consequently, no data is available to inform its potential for material design in electronic applications.

Fundamental Studies in Photochemistry and Photo-responsive Systems

There is a lack of specific fundamental studies on the photochemistry and photo-responsive behavior of this compound.

Exploration of Light-Induced Chemical Processes and Photoreactivity

Research into Photochromic and Thermochromic Phenomena for Switchable Materials

There are no documented studies on the photochromic or thermochromic properties of this compound, which are essential for the development of switchable materials.

Investigation of Intermolecular Interactions with Biological Macromolecules (Focus on Chemical and Biophysical Mechanisms)

DNA Intercalation and Binding Mode Studies (Structural and Kinetic Aspects)

Anthracene-9,10-dione derivatives are well-known for their ability to interact with DNA, a property that is central to their biological activity. The primary modes of interaction are intercalation (insertion of the planar anthraquinone (B42736) ring between DNA base pairs) and groove binding (fitting into the major or minor grooves of the DNA helix). researchgate.netnih.gov

The specific binding mode is heavily influenced by the position and chemical nature of the substituents on the anthraquinone core. nih.gov Molecular modeling and kinetic studies have shown that derivatives with side chains at the 1,4- or 1,8-positions tend to bind via classical intercalation, with both substituents residing in the same DNA groove. nih.gov In contrast, derivatives substituted at the 1,5- or 2,6-positions may adopt a "threading" intercalation mode, where the side chains pass through the DNA helix to occupy opposite grooves. nih.gov

Biophysical techniques are crucial for elucidating these binding mechanisms.

Spectroscopic Methods: UV-Vis absorption titration, fluorescence quenching, and circular dichroism (CD) are used to confirm the interaction and determine binding affinities (Kb). researchgate.netnih.gov Hypochromism (decrease in absorbance) and red shifts in the UV-Vis spectrum, along with fluorescence quenching, are indicative of binding. nih.gov CD spectroscopy monitors conformational changes in DNA upon ligand binding; intercalation typically enhances the CD signals, stabilizing the B-form conformation of DNA. researchgate.net

Kinetic Studies: Stopped-flow kinetics experiments are used to measure the association and dissociation rate constants of the drug-DNA interaction. These kinetic profiles can differentiate between binding modes; for example, threading intercalators exhibit association and dissociation rates that are approximately 10 times slower than those of classical intercalators. nih.gov

Viscosity Measurements: Viscosity measurements of DNA solutions can also distinguish binding modes. Intercalation lengthens and stiffens the DNA helix, leading to an increase in viscosity. researchgate.net

| Derivative Class | Substituent Position | Predicted/Observed Binding Mode | Key Kinetic Feature | Reference |

|---|---|---|---|---|

| Cationic Side Chains | 1,4- and 1,8- | Classical Intercalation | Standard association/dissociation rates | nih.gov |

| Cationic Side Chains | 1,5- and 2,6- | Threading Intercalation | ~10x lower association/dissociation rates | nih.gov |

| Substituted Anthraquinones | N/A | Groove Binding / Stacking | Characterized by binding constants (Kb) in the range of 10⁵ to 10⁶ M⁻¹ | nih.gov |

Mechanistic Aspects of Interactions with Proteins and Other Biomolecules

While DNA is a primary target, anthraquinone derivatives also interact with other biological macromolecules, such as proteins and biothiols. The mechanisms of these interactions are governed by non-covalent forces, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. The specific nature of the interaction depends on the structure of the anthraquinone derivative and the topology of the binding site on the biomolecule.

For instance, the interaction with proteins can be investigated using molecular docking simulations to predict putative binding sites and binding affinities. frontiersin.org The functional groups on the anthraquinone scaffold can form hydrogen bonds with amino acid residues (e.g., serine, threonine, or acidic/basic residues) or engage in hydrophobic interactions with nonpolar residues within a protein's binding pocket.

Furthermore, chemosensors based on anthraquinone scaffolds have been designed to interact with smaller biomolecules like biothiols, which include cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). In one reported system, an anthraquinone-silver ion complex acts as a sensor; the strong affinity of thiols for silver leads to a decomplexation reaction, displacing the anthraquinone sensor and causing a measurable recovery of fluorescence. researchgate.net This demonstrates a mechanism of interaction based on competitive binding and coordination chemistry.

Utility as Reactive Intermediates and Building Blocks in Complex Organic Synthesis

Synthesis of Novel Polycyclic Aromatic Compounds and Extended Conjugated Systems

The presence of a bromine atom on the this compound structure makes it a highly valuable reactive intermediate and building block in organic synthesis. The bromo-substituent serves as a versatile handle for carbon-carbon bond formation, primarily through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi couplings. nih.gov

This reactivity is exploited to construct novel polycyclic aromatic hydrocarbons (PAHs) and extended π-conjugated systems. By coupling the bromoanthraquinone core with other aromatic or vinylic partners, chemists can build larger, more complex molecular architectures that are otherwise difficult to access. beilstein-journals.org For example, brominated B-polycyclic aromatic hydrocarbons have been used in Negishi couplings to create donor-acceptor materials with specific optoelectronic properties, such as deep-red to near-infrared emission. nih.gov

The synthesis of these extended systems is of significant interest for materials science, as the resulting compounds often possess unique photophysical and electronic properties suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The ability to start from a well-defined bromoanthraquinone precursor allows for precise control over the final structure and, consequently, the functional properties of the target material.

Following a comprehensive investigation of scientific databases and scholarly articles, it has been determined that there is a lack of specific published research detailing the use of This compound as a precursor for polymeric materials with tunable properties.

While the broader class of anthraquinone derivatives is utilized in the synthesis of polymers for various advanced applications, including electroactive materials and high-performance memory devices, specific studies focusing on the 1-bromo-4-methyl substituted variant in polymer chemistry are not available in the public domain. The functional groups present—a bromo substituent and a methyl group on the anthracene-9,10-dione core—theoretically offer pathways for polymerization and modification. For instance, the bromo group could potentially be used in cross-coupling reactions, a common method for polymer synthesis. The methyl group and the aromatic core could also be sites for other polymerization strategies.

However, without specific research dedicated to this compound, any discussion of its role in creating polymers with tunable properties would be speculative and fall outside the scope of reporting established scientific findings. Therefore, detailed research findings, data tables, and specific examples of polymeric materials derived from this compound cannot be provided at this time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.